LogP Differentiation: Intermediate Lipophilicity Between N-Methyl and N-Phenyl Analogs
The target compound exhibits a computed LogP of 3.005, which represents an intermediate lipophilicity profile relative to its closest N1-substituted comparators . The N-methyl analog (1-methyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, CAS 689251-87-4) exhibits a LogP of 1.9611, a difference of +1.04 log units (less lipophilic) . The N-phenyl analog (1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, CAS 210825-11-9) exhibits a LogP of 3.4133, a difference of −0.41 log units (more lipophilic) [1]. The target compound thus resides within the generally accepted optimal LogP range of 2–4 for balancing passive membrane permeability with aqueous solubility, whereas the N-methyl analog falls below this window and the N-phenyl analog approaches the upper boundary [2].
| Evidence Dimension | Computed LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 3.005 (computed, Chemscene/Leyan) |
| Comparator Or Baseline | N-Methyl analog: LogP = 1.9611; N-Phenyl analog: LogP = 3.4133; N-Isopropyl-3-phenyl analog: LogP = 2.9435 |
| Quantified Difference | ΔLogP = +1.04 vs. N-methyl; ΔLogP = −0.41 vs. N-phenyl; ΔLogP = +0.06 vs. N-isopropyl-3-phenyl |
| Conditions | Computational prediction (XLogP3-AA or equivalent algorithm); values sourced from Chemscene and Leyan vendor computational chemistry data sheets |
Why This Matters
A LogP of 3.005 positions this compound closer to the empirical optimum for oral drug-like chemical space (LogP 2–4) than either the N-methyl analog (too polar for passive diffusion across lipid bilayers) or the N-phenyl analog (risk of poor aqueous solubility and high plasma protein binding), making it a more balanced starting point for lead optimization programs.
- [1] Hangzhou Bopu Biotechnology Co. (hzbp.cn). 1-Phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde, CAS 210825-11-9. Physical Properties: PSA 63.13, LogP 3.4133. https://www.hzbp.cn/shop/969483.html (accessed 2026-05-01). View Source
- [2] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and Computational Approaches to Estimate Solubility and Permeability in Drug Discovery and Development Settings. Adv. Drug Deliv. Rev. 2001, 46, 3–26. View Source
